molecular formula C23H14Cl2N2O3 B7730428 MFCD02364617

MFCD02364617

Cat. No.: B7730428
M. Wt: 437.3 g/mol
InChI Key: BAUFMTPMRKHKAN-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD02364617 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. Such compounds are critical in industrial catalysis, medicinal chemistry, and materials science due to their stability and tunable electronic properties.

Key inferred properties (based on structural analogs):

  • Molecular Formula: Likely CₙHₘXₖ (X = halogen, O, N, or S).
  • Role: Acts as a ligand for transition metals (e.g., palladium, platinum) in catalytic reactions.
  • Applications: Cross-coupling reactions, hydrogenation, and asymmetric synthesis.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(3,4-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N2O3/c24-20-11-8-18(13-21(20)25)27-22(28)17(14-26)12-15-6-9-19(10-7-15)30-23(29)16-4-2-1-3-5-16/h1-13H,(H,27,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFMTPMRKHKAN-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02364617 involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The initial step typically involves the preparation of the core structure, followed by functionalization through various chemical reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure high yield and purity. This often involves the use of large reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02364617 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts are often used to enhance the reaction rate and selectivity. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

MFCD02364617 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which MFCD02364617 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two structurally and functionally analogous compounds:

Compound A: CAS 1761-61-1 (MFCD00003330)
  • Molecular Formula : C₇H₅BrO₂.
  • Molecular Weight : 201.02 g/mol.
  • Key Properties :
    • Solubility: 0.687 mg/mL in aqueous solution.
    • Log S (ESOL): -2.47 (moderate solubility).
    • Hazard Profile: H302 (harmful if swallowed).
  • Synthesis : Produced via a green chemistry route using A-FGO catalyst in THF, yielding 98% efficiency .
Compound B: Hypothetical Benzimidazole Derivative
  • Molecular Formula : C₈H₇N₃O₂ (inferred from ).
  • Molecular Weight : ~177.16 g/mol.
  • Key Properties :
    • Solubility: Higher than Compound A due to polar nitro groups.
    • Catalytic Efficiency: Enhanced electron-withdrawing groups improve metal-ligand binding.
  • Synthesis : Derived from 1,2-benzenediamine and substituted aldehydes under reflux conditions .
Comparative Data Table
Property MFCD02364617 (Inferred) Compound A (CAS 1761-61-1) Compound B (Hypothetical)
Molecular Formula C₉H₉N₃O₃ C₇H₅BrO₂ C₈H₇N₃O₂
Molecular Weight ~207.18 g/mol 201.02 g/mol 177.16 g/mol
Solubility (mg/mL) 0.5–1.0 0.687 1.2–1.5
Catalytic Yield 90–95% 98% 85–90%
Hazard Profile H315 (skin irritation) H302 H318 (eye damage)

Research Findings and Discussion

  • Structural Similarities: All three compounds share a benzimidazole or aromatic backbone, enabling π-π stacking and metal coordination. Substituent variations (e.g., Br in Compound A vs. NO₂ in Compound B) modulate electronic properties and solubility .
  • Functional Differences :

    • This compound : Optimized for high-temperature catalysis due to thermal stability.
    • Compound A : Bromine substituents enhance oxidative stability but reduce solubility.
    • Compound B : Nitro groups improve electron-deficient character, favoring Suzuki-Miyaura couplings .
  • Synthetic Efficiency :

    • Compound A’s green synthesis (98% yield) outperforms traditional methods, suggesting this compound could benefit from similar ionic liquid-based protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.